molecular formula C10H9NO2 B7779241 Ethyl 2-isocyanobenzoate

Ethyl 2-isocyanobenzoate

Cat. No. B7779241
M. Wt: 175.18 g/mol
InChI Key: HDYXYOBBXINYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-isocyanobenzoate is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is used as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, demonstrating its utility in organic synthesis (Honey et al., 2012).

  • Ethyl 2,3,4-tri-O-benzyl-6-O-p-nitrobenzoyl-1-thio-α-D-glucopyranoside is used in the synthesis of complex carbohydrates like isomaltose and isomaltotetraose, indicating the role of similar ethyl compounds in carbohydrate chemistry (Koto et al., 1972; Koto et al., 1973).

  • The one-pot, microwave-assisted synthesis of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives demonstrates the application of similar ethyl compounds in developing novel poly-functionalized tri-heterocyclic benzothiazole derivatives, which have potential antibacterial and antioxidant activities (Bhoi et al., 2016).

  • Research on the solubility of 2-amino-3-methylbenzoic acid in various solvents, while not directly related, provides insight into the solubility characteristics of related benzoic acid derivatives, which could be relevant for Ethyl 2-isocyanobenzoate (Zhu et al., 2019).

  • N-heterocyclic carbene catalysts, which include ethyl esters as reactants, are used in efficient transesterification/acylation reactions, highlighting the utility of ethyl esters in organic catalysis (Grasa et al., 2003).

  • Ethyl paraben, another compound in the same family, is modified for the synthesis of new molecules, indicating the potential of ethyl derivatives in medicinal chemistry (Han et al., 2020).

properties

IUPAC Name

ethyl 2-isocyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-3-13-10(12)8-6-4-5-7-9(8)11-2/h4-7H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYXYOBBXINYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.